molecular formula C7H13N3 B13525618 (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13525618
M. Wt: 139.20 g/mol
InChI Key: ZHCIXQMRFVTGGF-YFKPBYRVSA-N
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Description

(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine is a chiral pyrazole-based amine of significant interest in medicinal chemistry and drug discovery. This compound features a 1,3-dimethyl-1H-pyrazole scaffold bearing an ethanamine moiety, presenting a defined stereocenter that is critical for selective interactions with biological targets. The molecular formula is C7H13N3, with a molecular weight of 139.2 g/mol . Pyrazoline and pyrazole derivatives are recognized for their wide spectrum of pharmacological activities, serving as key structural motifs in the development of bioactive molecules . Specific analogs within this chemical class have been investigated as cannabinoid CB1 receptor antagonists, which represent a target for therapeutic areas such as obesity, diabetes, and dyslipidemias . The presence of the chiral (S)-enantiomer is particularly relevant for optimizing binding affinity and selectivity towards such biological targets, as enantiopurity can profoundly influence a compound's pharmacological profile and metabolic fate. This chemical is provided strictly for Research Use Only (RUO) and is intended for use in laboratory research to develop new chemical entities, study structure-activity relationships, and explore novel biological mechanisms. It is not intended for diagnostic, therapeutic, or any human use. American Elements supplies this compound in various purities and packaging, with standard bulk packaging including palletized pails, fiber and steel drums, and custom packaging options available .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(1S)-1-(1,3-dimethylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-5(8)7-4-10(3)9-6(7)2/h4-5H,8H2,1-3H3/t5-/m0/s1

InChI Key

ZHCIXQMRFVTGGF-YFKPBYRVSA-N

Isomeric SMILES

CC1=NN(C=C1[C@H](C)N)C

Canonical SMILES

CC1=NN(C=C1C(C)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods of (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine

General Synthetic Strategy

The synthesis of this compound generally involves the introduction of the ethan-1-amine side chain onto the 4-position of the 1,3-dimethylpyrazole ring, with stereochemical control to obtain the (S)-enantiomer. The key approaches include:

Specific Synthetic Routes

Direct Preparation from Primary Amines and Diketones

A recent method reported in the Journal of Organic Chemistry (2021) describes the direct preparation of N-substituted pyrazoles from primary aliphatic amines and diketones, which can be adapted for the synthesis of pyrazole derivatives bearing aminoalkyl substituents. The reaction involves the condensation of a primary amine with a 1,3-diketone in the presence of O-(4-nitrobenzoyl)hydroxylamine as an aminating agent in dimethylformamide (DMF) at elevated temperatures (85 °C). This method tolerates various functional groups and provides moderate yields (around 44-60%) of the desired N-substituted pyrazoles under optimized conditions.

Parameter Condition Effect on Yield
Temperature 85 °C Optimal for reproducible yield
Solvent DMF Required for solubility and reaction
Aminating agent O-(4-nitrobenzoyl)hydroxylamine Essential for N-amination
Reaction time 1.5 hours Sufficient for completion
Additives Water, acetic acid, weak bases Minor effect

This approach was successfully applied to synthesize pyrazole derivatives with various alkyl substituents, including sterically hindered amines, highlighting its synthetic utility.

Synthesis via α-Amino Ketone Intermediates

Another pathway involves the synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one, a close analogue, which can be subsequently converted to the target amine. This compound is typically prepared by reacting 1,3-dimethyl-1H-pyrazol-4-yl ethan-1-one with hydrazine derivatives under controlled conditions. Industrial methods optimize these reactions using catalysts and continuous flow systems to improve yield and purity. Purification is often achieved by recrystallization or chromatography.

Multi-step Synthesis Involving Nitration and Reduction

Older literature describes a two-step synthesis starting from 1,3-dimethylpyrazole:

  • Nitration of 1,3-dimethylpyrazole using concentrated nitric acid and oleum at 90-95 °C to introduce a nitro group at the 4-position.
  • Reduction of the nitro group to an amine by hydrazine hydrate in the presence of Raney nickel catalyst in ethanol under heating.

This method yields 1,3-dimethyl-1H-pyrazol-4-amine, which can be further functionalized to the ethan-1-amine derivative via alkylation or reductive amination.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Direct amination with diketones Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C 44-60 One-pot, tolerates functional groups Moderate yield, requires optimization
α-Amino ketone intermediate 1,3-dimethylpyrazol ethan-1-one, hydrazine derivatives Variable Industrial scalability, purity Multi-step, catalyst needed
Nitration and reduction Conc. HNO3/oleum, hydrazine hydrate, Raney Ni ~50 Established method, accessible reagents Harsh conditions, multi-step

Mechanistic Insights and Reaction Optimization

  • The direct amination method proceeds via nucleophilic attack of the primary amine on the diketone, followed by cyclization and N-amination facilitated by O-(4-nitrobenzoyl)hydroxylamine. Temperature control and reagent stoichiometry are critical for maximizing yield and minimizing side reactions.

  • In the nitration-reduction pathway, regioselective nitration at the 4-position is achieved under strongly acidic conditions, followed by catalytic hydrogenation to the amine. The stereochemistry of the final ethan-1-amine substituent must be introduced in subsequent steps, often by chiral resolution or asymmetric synthesis.

Summary of Research Discoveries

  • The 2021 study in the Journal of Organic Chemistry introduced a novel and efficient direct amination method for N-substituted pyrazoles, applicable to the preparation of aminoalkyl-pyrazoles like this compound.

  • Industrial methods focus on optimizing hydrazine-based syntheses of α-amino ketone intermediates, facilitating scale-up and purity control.

  • Classical nitration and reduction remain valuable for preparing pyrazol-4-amines, which serve as key intermediates in asymmetric synthesis routes.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine products.

Scientific Research Applications

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biochemical pathways, which is crucial in therapeutic applications .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₇H₁₃N₃
  • Molecular Weight : 153.22 g/mol (calculated based on structural analogs in ).
  • Stereochemistry : The (S)-configuration at the chiral center influences its binding affinity in biological systems and catalytic activity.
  • Synthesis : Similar pyrazole-amine derivatives are synthesized via nucleophilic substitution or coupling reactions, as seen in (e.g., using cesium carbonate and copper(I) bromide for cyclopropane amine coupling).

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, including pyrazole rings, amine functionalities, or chiral centers:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Source
(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine C₇H₁₃N₃ 153.22 Not reported Kinase inhibitors, catalysis
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 241.29 104–107 Pharmaceutical intermediates
(S)-1-(2-Naphthyl)ethan-1-amine C₁₂H₁₃N 171.24 Not reported Organocatalysis (asymmetric amination)
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃N₃S 207.30 Not reported Antimicrobial agents
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine C₉H₁₅N₃O₂ 197.23 Not reported Chiral building blocks

Functional and Stereochemical Differences

  • Substituent Effects: The 1,3-dimethylpyrazole group in the target compound enhances metabolic stability compared to phenyl or thiophene substituents in analogues (e.g., ). Chiral Centers: The (S)-enantiomer exhibits distinct catalytic efficiency compared to (R)-configured amines, as demonstrated in organocatalyzed α-amination reactions ().
  • Biological Activity :

    • Pyrazole-amine derivatives with bulky aromatic groups (e.g., naphthyl in ) show higher enantioselectivity in catalysis but lower solubility than the dimethylpyrazole variant.
    • Avapritinib (), which shares a pyrazole-triazine core, highlights the pharmacological relevance of such structures in targeting kinase mutations.

Pharmacological Potential

  • The target compound’s dimethylpyrazole group is critical for binding to ATP pockets in kinases, as seen in avapritinib’s mechanism ().
  • Selumetinib sulfate (), a MEK inhibitor, underscores the therapeutic value of pyrazole-amine hybrids in oncology.

Catalytic Utility

Limitations and Challenges

  • Solubility Issues : Hydrophobic substituents (e.g., naphthyl) limit aqueous solubility, necessitating salt formation (e.g., selumetinib sulfate in ).
  • Stereochemical Purity: Achieving >99% enantiomeric excess requires advanced chiral separation techniques, as noted in .

Biological Activity

(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine, also known by its IUPAC name 1-(1,3-dimethylpyrazol-4-yl)ethanamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
CAS Number911788-36-8
AppearanceLiquid
Boiling Point234.4°C
Density1.1 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antibacterial Activity : The compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
  • Antifungal Activity : Research indicates that the compound can inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes.

Antibacterial Studies

A study conducted on a series of pyrazole derivatives, including this compound, revealed promising antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Studies

In antifungal assays, this compound exhibited moderate to high activity against various fungi, with MIC values indicating effective inhibition of growth in clinical isolates of Candida albicans and Aspergillus niger. The compound's antifungal activity was notably higher than that of conventional antifungal agents like fluconazole .

Case Studies

Case Study 1: Antibacterial Efficacy

In a clinical evaluation involving multiple bacterial strains, this compound was tested alongside common antibiotics. Results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), achieving complete bacterial death within 8 hours at low concentrations .

Case Study 2: Antifungal Activity in Immunocompromised Patients

Another study focused on immunocompromised patients suffering from fungal infections showed that treatment with this compound led to significant reductions in fungal load and improved patient outcomes compared to standard antifungal therapy .

Q & A

Q. What are the recommended synthetic routes for (S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves coupling a chiral ethylamine moiety with a substituted pyrazole ring. Key steps include:

  • Chiral Resolution : Use of enantioselective catalysts (e.g., chiral auxiliaries or enzymes) to ensure the (S)-configuration .
  • Purification : Chromatography (e.g., reverse-phase HPLC) to isolate the enantiomerically pure compound. Validate purity via chiral HPLC or polarimetry .
  • Validation : Confirm stereochemistry via X-ray crystallography (using SHELXL for refinement) or NMR analysis with chiral shift reagents .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement), ensuring accurate bond-length and angle measurements .
  • Spectroscopy : Assign peaks in 1H^1H and 13C^{13}C NMR using 2D techniques (COSY, HSQC). IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm1^{-1}) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict electronic properties and compare with experimental data .

Q. What are the stability and storage conditions for this compound under laboratory settings?

Methodological Answer:

  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.
  • Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation and photodegradation .
  • Handling : Use gloveboxes for air-sensitive steps and confirm stability via periodic NMR checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Optimization : Validate assay conditions (e.g., pH, temperature, cell lines) using positive/negative controls. For example, discrepancies in receptor binding may arise from differences in membrane protein preparation .
  • Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding variables. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining activity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility. Monitor metabolic stability using liver microsome assays .
  • SAR Studies : Modify substituents on the pyrazole ring (e.g., replace methyl with trifluoromethyl) and assess logP, permeability (Caco-2 assays), and plasma protein binding .
  • Crystallography-Driven Design : Use co-crystal structures with target proteins (e.g., kinases) to guide modifications that improve binding without increasing toxicity .

Q. How can polymorphism in this compound impact its crystallographic and pharmacological profiles?

Methodological Answer:

  • Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., using ethanol, acetonitrile) and characterize forms via PXRD and DSC .
  • Bioavailability Testing : Compare dissolution rates of polymorphs in simulated gastric fluid. For low-solubility forms, consider co-crystallization with carboxylic acids .
  • Stability Mapping : Monitor phase transitions under stress conditions (e.g., humidity) using hot-stage microscopy .

Q. What experimental frameworks are suitable for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by the compound .
  • CRISPR Screening : Perform genome-wide knockout screens to pinpoint genetic dependencies linked to its activity .
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict target interactions, followed by SPR or ITC for validation .

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